(E)-3-(furan-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(furan-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of heterocyclic compounds. This compound features a furan ring, a thiophene ring, and a thiazolidine ring, all of which are fused to a propenone moiety. The presence of these heterocyclic rings imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of (E)-3-(furan-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolidine ring: This can be achieved by reacting a thiophene derivative with a suitable amine and carbon disulfide under basic conditions.
Formation of the propenone moiety: This involves the condensation of a furan derivative with an aldehyde in the presence of a base to form the propenone structure.
Coupling of the two intermediates: The final step involves coupling the thiazolidine intermediate with the propenone intermediate under acidic or basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
(E)-3-(furan-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form new heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(E)-3-(furan-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation pathways.
Comparison with Similar Compounds
(E)-3-(furan-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
(E)-3-(furan-2-yl)-1-(2-thiazolidin-3-yl)prop-2-en-1-one: This compound lacks the thiophene ring, which may result in different chemical and biological properties.
(E)-3-(thiophen-2-yl)-1-(2-(furan-3-yl)thiazolidin-3-yl)prop-2-en-1-one: This compound has the positions of the furan and thiophene rings swapped, which may affect its reactivity and applications.
(E)-3-(furan-2-yl)-1-(2-(pyridin-3-yl)thiazolidin-3-yl)prop-2-en-1-one:
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(2-thiophen-3-yl-1,3-thiazolidin-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S2/c16-13(4-3-12-2-1-7-17-12)15-6-9-19-14(15)11-5-8-18-10-11/h1-5,7-8,10,14H,6,9H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTBEKPGABTFBN-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C=CC2=CC=CO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(N1C(=O)/C=C/C2=CC=CO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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